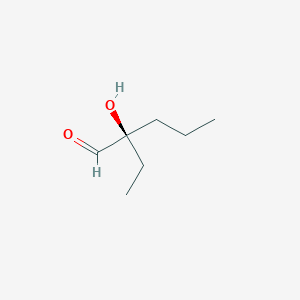
(2R)-2-Ethyl-2-hydroxypentanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Ethyl-2-hydroxypentanal: is an organic compound with the molecular formula C7H14O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Ethyl-2-hydroxypentanal can be achieved through several methods. One common approach involves the aldol condensation of acetaldehyde with butanal, followed by reduction of the resulting β-hydroxyaldehyde. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium hydroxide to catalyze the aldol condensation, and a reducing agent like sodium borohydride for the reduction step.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and advanced separation techniques ensures the efficient production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions: (2R)-2-Ethyl-2-hydroxypentanal undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 2-ethyl-2-oxopentanoic acid.
Reduction: Formation of 2-ethyl-2-hydroxypentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: (2R)-2-Ethyl-2-hydroxypentanal is used as a building block in organic synthesis. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of fine chemicals, flavors, and fragrances.
Mechanism of Action
The mechanism by which (2R)-2-Ethyl-2-hydroxypentanal exerts its effects depends on its chemical reactivity. The aldehyde group can undergo nucleophilic addition reactions, while the hydroxyl group can participate in hydrogen bonding and other interactions. These properties enable the compound to interact with various molecular targets and pathways, influencing biological and chemical processes.
Comparison with Similar Compounds
(2S)-2-Ethyl-2-hydroxypentanal: The enantiomer of (2R)-2-Ethyl-2-hydroxypentanal.
2-Ethyl-2-hydroxyhexanal: A homologous compound with an additional carbon atom.
2-Methyl-2-hydroxypentanal: A structural isomer with a methyl group instead of an ethyl group.
Uniqueness: this compound is unique due to its specific chiral configuration, which can lead to different reactivity and interactions compared to its enantiomer and other similar compounds. This uniqueness is particularly important in applications requiring enantiomerically pure substances.
Properties
CAS No. |
79563-64-7 |
|---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
(2R)-2-ethyl-2-hydroxypentanal |
InChI |
InChI=1S/C7H14O2/c1-3-5-7(9,4-2)6-8/h6,9H,3-5H2,1-2H3/t7-/m1/s1 |
InChI Key |
KHBBWWSXSVLVTG-SSDOTTSWSA-N |
Isomeric SMILES |
CCC[C@](CC)(C=O)O |
Canonical SMILES |
CCCC(CC)(C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















